6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
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Overview
Description
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a heterocyclic compound with the molecular formula C7H9FN2O2 and a molecular weight of 172.157 g/mol . This compound is part of the diazabicyclo family, known for its unique bicyclic structure which includes two nitrogen atoms in the ring system. The presence of a fluorine atom and a methyl group adds to its distinct chemical properties.
Preparation Methods
The synthesis of 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the reaction of fluorouracil and propene under specific conditions . The reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a base and catalyst in organic synthesis.
8-Methyl-3,8-diazabicyclo[4.2.0]octane: Another member of the diazabicyclo family with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90320-61-9 |
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Molecular Formula |
C7H9FN2O2 |
Molecular Weight |
172.16 g/mol |
IUPAC Name |
6-fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C7H9FN2O2/c1-3-2-4-7(3,8)5(11)10-6(12)9-4/h3-4H,2H2,1H3,(H2,9,10,11,12) |
InChI Key |
ACYPUBIBOKVMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C1(C(=O)NC(=O)N2)F |
Origin of Product |
United States |
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